An In-depth Technical Guide to 16-Phosphonohexadecanoic Acid: Properties, Synthesis, and Applications in Surface Functionalization
An In-depth Technical Guide to 16-Phosphonohexadecanoic Acid: Properties, Synthesis, and Applications in Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Phosphonohexadecanoic acid (16-PHDA) is a bifunctional organic molecule that has garnered significant interest in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a long C16 alkyl chain, a terminal phosphonic acid group, and a terminal carboxylic acid group, allows it to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 16-PHDA, with a focus on its use in surface functionalization for biomedical applications. Detailed experimental protocols for its synthesis and the formation of SAMs are provided, along with a summary of its key physicochemical properties.
Core Properties of 16-Phosphonohexadecanoic Acid
16-Phosphonohexadecanoic acid, with the CAS number 443361-18-0 , is a white solid at room temperature.[1][2] Its bifunctional nature is central to its utility, with the phosphonic acid group serving as a strong anchor to metal oxide substrates and the terminal carboxylic acid providing a versatile handle for further chemical modification.[3]
Physicochemical Properties
The key physicochemical properties of 16-Phosphonohexadecanoic acid are summarized in the table below.
| Property | Value | References |
| CAS Number | 443361-18-0 | [1][2][4][5][6] |
| Molecular Formula | C₁₆H₃₃O₅P | [4][5][6] |
| Molecular Weight | 336.40 g/mol | [4][5][6] |
| Melting Point | 129-133 °C | [6] |
| Appearance | Solid | [6] |
| SMILES | OC(=O)CCCCCCCCCCCCCCCP(O)(O)=O | [6] |
| InChI Key | JVXYHUCXFLBBGA-UHFFFAOYSA-N | [6] |
Synthesis of 16-Phosphonohexadecanoic Acid
The most common and effective method for synthesizing 16-Phosphonohexadecanoic acid is through the Michaelis-Arbuzov reaction.[3] This synthetic route involves the reaction of a 16-halo-hexadecanoic acid ester with a trialkyl phosphite (B83602), followed by hydrolysis to yield the final product.
Synthesis Workflow
Detailed Experimental Protocol: Synthesis
A detailed, step-by-step protocol for the synthesis of 16-Phosphonohexadecanoic acid is outlined below.
Step 1: Preparation of Diethyl 15-carboxypentadecylphosphonate
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A mixture of 16-bromohexadecanoic acid (1 equivalent) and triethyl phosphite (1.2 equivalents) is heated at 150-160°C for 4-5 hours.
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The reaction mixture is then cooled to room temperature.
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Excess triethyl phosphite is removed under reduced pressure to yield crude diethyl 15-carboxypentadecylphosphonate.
Step 2: Hydrolysis to 16-Phosphonohexadecanoic acid
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The crude diethyl 15-carboxypentadecylphosphonate is refluxed in a mixture of concentrated hydrochloric acid and acetic acid (1:1 v/v) for 24 hours.
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The reaction mixture is cooled, and the precipitated product is collected by filtration.
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The crude product is washed with cold water and then recrystallized from ethanol (B145695) or a mixture of ethanol and water to yield pure 16-Phosphonohexadecanoic acid.
Self-Assembled Monolayers (SAMs) of 16-Phosphonohexadecanoic Acid
16-PHDA is widely used to form highly ordered and stable self-assembled monolayers on various metal oxide surfaces, such as titanium oxide (TiO₂) and indium tin oxide (ITO).[1][2][3] The phosphonic acid headgroup strongly binds to the metal oxide surface, while the long alkyl chains self-organize through van der Waals interactions to form a densely packed monolayer. The terminal carboxylic acid groups are exposed at the surface, making them available for further functionalization.
Experimental Protocol: SAM Formation on Titanium Oxide (TiO₂)
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Substrate Preparation: Commercially pure titanium substrates are cleaned by sonication in acetone, followed by isopropanol (B130326) and deionized water (15 minutes each). The substrates are then dried under a stream of nitrogen. To generate a fresh, reactive oxide layer, the substrates can be treated with UV-ozone for 15 minutes prior to immersion.
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SAM Formation: A 1 mM solution of 16-Phosphonohexadecanoic acid is prepared in anhydrous ethanol. The cleaned titanium substrates are immersed in this solution for 24 hours at room temperature.
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Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with fresh ethanol to remove any non-covalently bound molecules and then dried under a stream of nitrogen.
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Annealing (Optional): To improve the stability and ordering of the SAM, the coated substrates can be annealed at a moderate temperature (e.g., 100-120°C) for 1-2 hours.[7]
Characterization of SAMs
The quality and properties of the formed SAMs can be characterized using various surface-sensitive techniques.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Surface wettability and hydrophobicity, providing an indication of monolayer formation and order. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface, confirming the presence of phosphorus and the binding of the phosphonic acid to the substrate.[5] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness, and can be used to estimate the thickness of the monolayer.[7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of the molecule, confirming the presence of the alkyl chains and the binding mode of the phosphonic acid headgroup.[3] |
Applications in Drug Development and Biotechnology
The ability to form stable SAMs with a reactive terminal group makes 16-PHDA an excellent candidate for various applications in drug development and biotechnology. The terminal carboxylic acid can be activated to covalently immobilize a wide range of biomolecules, including proteins, peptides, and small molecule drugs.
Surface Functionalization for Biomolecule Immobilization
A common method for activating the terminal carboxylic acid groups of a 16-PHDA SAM is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3] This creates a reactive NHS ester that can readily react with primary amines on biomolecules to form a stable amide bond.
Workflow for Biomolecule Immobilization
Experimental Protocol: EDC/NHS Coupling
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Activation Solution: Prepare a solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 5.5.
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Activation Step: Immerse the 16-PHDA functionalized substrate in the activation solution for 15-30 minutes at room temperature.
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Rinsing: Briefly rinse the substrate with the MES buffer to remove excess EDC and NHS.
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Biomolecule Immobilization: Immediately immerse the activated substrate in a solution containing the biomolecule of interest (e.g., protein in Phosphate-Buffered Saline, PBS, at pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.
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Quenching and Rinsing: To deactivate any unreacted NHS esters, the substrate can be immersed in a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes. Finally, rinse the substrate thoroughly with PBS and deionized water.
Interaction with Cellular Signaling Pathways
Currently, there is a lack of scientific literature describing the direct interaction of 16-Phosphonohexadecanoic acid with or modulation of specific cellular signaling pathways. Its primary role in a biological context, as established in numerous studies, is as a stable and biocompatible surface coating or linker molecule for the immobilization of bioactive agents. Therefore, it is more accurately described as a component of a biomaterial interface rather than a signaling molecule itself. Researchers utilizing 16-PHDA in cell-based applications should consider its role as a passive surface modifier that can influence cellular behavior (e.g., adhesion, proliferation) through the properties of the immobilized biomolecules or the overall surface characteristics it imparts.
Conclusion
16-Phosphonohexadecanoic acid is a versatile and valuable molecule for researchers in materials science and drug development. Its ability to form robust and functionalizable self-assembled monolayers on metal oxide surfaces provides a powerful platform for creating tailored biointerfaces. The detailed protocols and data presented in this guide offer a solid foundation for the successful synthesis, application, and characterization of 16-PHDA in a variety of research settings. Future investigations may further elucidate the full potential of this molecule in advanced biomedical devices and therapeutic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 16-Phosphonohexadecanoic acid | 443361-18-0 | Benchchem [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 16-Phosphonohexadecanoic acid 97 443361-18-0 [sigmaaldrich.com]
- 7. princeton.edu [princeton.edu]
